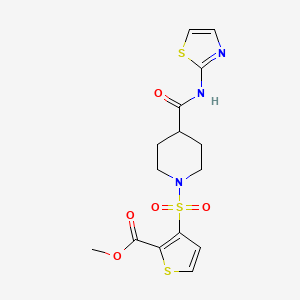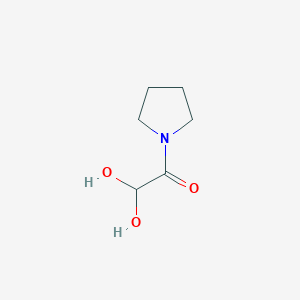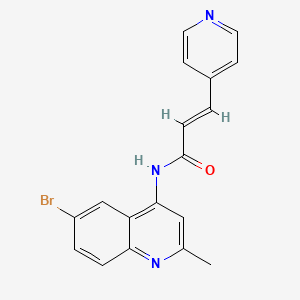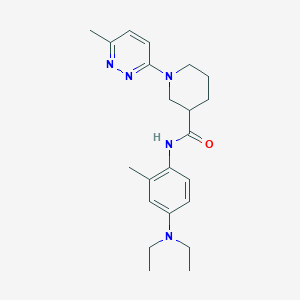
1-Bromo-3-methylbutan-2-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-methylbutan-2-amine hydrobromide is an organic compound with the CAS Number: 15218-08-3 . It has a molecular weight of 246.97 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for 1-Bromo-3-methylbutan-2-amine hydrobromide is1S/C5H12BrN.BrH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Bromo-3-methylbutan-2-amine hydrobromide is a powder that is stored at room temperature . It has a melting point range of 211-216 degrees .Applications De Recherche Scientifique
CO2 Capture
A study demonstrated the use of a room temperature ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide for CO2 capture. This liquid sequesters CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution (Bates, Mayton, Ntai, & Davis, 2002).
Photobromination Studies
Research on the photobromination of related compounds, such as (+)-1-cyano-2-methylbutane, using molecular bromine under various conditions, yielded monobrominated products. This study provides insights into the bromination process and its products (Tanner, Ruo, & Blackburn, 1974).
Synthesis and Purification
A method for synthesizing 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from related compounds has been developed. This process involves fractional vacuum sublimation for purification, resulting in high purity and yield (Bach & Bridges, 1982).
Reaction with Secondary Amines
1-Chloro(bromo)-2,3-epoxybutanes react with secondary amines, leading to amino derivatives. These derivatives undergo isomerization to amino ketones, offering a pathway for synthesizing various compounds (Gevorkyan, Kazaryan, & Avakyan, 1983).
Conformational Analysis
(S)-(+)-1-bromo-2-methylbutane was analyzed using vibrational circular dichroism, revealing that it exists in several conformations. This study contributes to understanding the structural and conformational properties of related bromoalkanes (Wang, Polavarapu, Longhi, Abbate, & Catellani, 2002).
Amination Catalysis
A palladium-Xantphos complex was used to catalyze the amination of polyhalopyridines. This process demonstrates high chemoselectivity and efficiency, contributing to the development of amination techniques (Ji, Li, & Bunnelle, 2003).
Solubility Studies
The enthalpies of solution of 2-bromo-2-methylbutane in various alcohols were measured, providing valuable data on the solubility and interaction of bromoalkanes with different solvents (Albuquerque, Moita, Simões, & Gonçalves, 1998).
Applications in Fluorescent Probing
A pH fluorescent probe based on dansyl derivative was synthesized using 4-bromobutan-1-amine hydrobromide. This probe is effective in detecting pH variations in acidic aqueous media and has applications in cell imaging (Liu, Wang, Zhao, & Xu, 2021).
Amination under High Pressure
The amination of 1-bromobutane in aqueous ammonia was studied under high temperature and pressure, yielding n-butylamine and di-n-butylamine. This research contributes to the understanding of high-pressure amination processes (Yokoyama, Mabuchi, Shibasaki-Kitakawa, & Takahashi, 2000).
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-bromo-3-methylbutan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHGCVPZVGJMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylbutan-2-amine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)
![N-(4-methylbenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2786019.png)


![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2786023.png)

![7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2786026.png)
![N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786029.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2786033.png)
![(Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide](/img/structure/B2786034.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2786035.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzenesulfonamide](/img/structure/B2786037.png)